molecular formula C15H21N3O4S B5328307 N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B5328307
M. Wt: 339.4 g/mol
InChI Key: ZXUNVWSEORGTCI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an acetylamino group on the phenyl ring and a methylsulfonyl group on the piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Sulfonylation: The methylsulfonyl group is introduced onto the piperidine ring via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the acetylamino-substituted phenyl derivative with the sulfonylated piperidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the methylsulfonyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-[4-(aminophenyl)]-1-(methylsulfonyl)piperidine-3-carboxamide
  • N-[4-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-3-carboxamide
  • N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)pyrrolidine-3-carboxamide

Comparison:

  • N-[4-(aminophenyl)]-1-(methylsulfonyl)piperidine-3-carboxamide: Lacks the acetyl group, which may reduce its binding affinity and biological activity.
  • N-[4-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-3-carboxamide: The ethylsulfonyl group may alter the compound’s hydrophobic interactions and overall activity.
  • N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)pyrrolidine-3-carboxamide: The pyrrolidine ring may affect the compound’s three-dimensional structure and binding properties.

N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide stands out due to its specific combination of functional groups and structural features, making it a unique and valuable compound for various scientific applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(19)16-13-5-7-14(8-6-13)17-15(20)12-4-3-9-18(10-12)23(2,21)22/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUNVWSEORGTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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